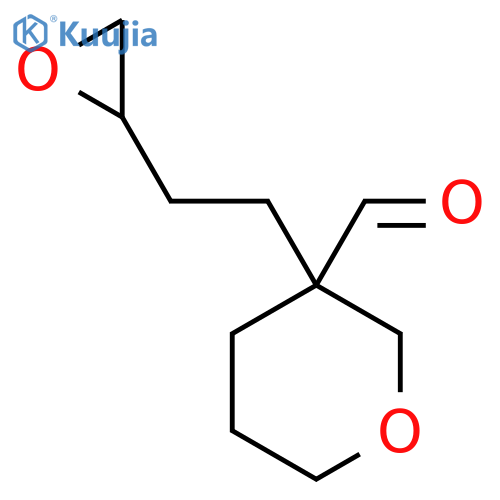Cas no 2161476-49-7 (3-2-(oxiran-2-yl)ethyloxane-3-carbaldehyde)

2161476-49-7 structure
商品名:3-2-(oxiran-2-yl)ethyloxane-3-carbaldehyde
3-2-(oxiran-2-yl)ethyloxane-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-2-(oxiran-2-yl)ethyloxane-3-carbaldehyde
- 2161476-49-7
- EN300-1620855
- 3-[2-(oxiran-2-yl)ethyl]oxane-3-carbaldehyde
-
- インチ: 1S/C10H16O3/c11-7-10(3-1-5-12-8-10)4-2-9-6-13-9/h7,9H,1-6,8H2
- InChIKey: ZDYLSQZNYHPUPW-UHFFFAOYSA-N
- ほほえんだ: O1CC1CCC1(C=O)COCCC1
計算された属性
- せいみつぶんしりょう: 184.109944368g/mol
- どういたいしつりょう: 184.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 38.8Ų
3-2-(oxiran-2-yl)ethyloxane-3-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1620855-5.0g |
3-[2-(oxiran-2-yl)ethyl]oxane-3-carbaldehyde |
2161476-49-7 | 5g |
$4517.0 | 2023-06-04 | ||
| Enamine | EN300-1620855-2.5g |
3-[2-(oxiran-2-yl)ethyl]oxane-3-carbaldehyde |
2161476-49-7 | 2.5g |
$3051.0 | 2023-06-04 | ||
| Enamine | EN300-1620855-10.0g |
3-[2-(oxiran-2-yl)ethyl]oxane-3-carbaldehyde |
2161476-49-7 | 10g |
$6697.0 | 2023-06-04 | ||
| Enamine | EN300-1620855-0.5g |
3-[2-(oxiran-2-yl)ethyl]oxane-3-carbaldehyde |
2161476-49-7 | 0.5g |
$1495.0 | 2023-06-04 | ||
| Enamine | EN300-1620855-1000mg |
3-[2-(oxiran-2-yl)ethyl]oxane-3-carbaldehyde |
2161476-49-7 | 1000mg |
$1557.0 | 2023-09-22 | ||
| Enamine | EN300-1620855-10000mg |
3-[2-(oxiran-2-yl)ethyl]oxane-3-carbaldehyde |
2161476-49-7 | 10000mg |
$6697.0 | 2023-09-22 | ||
| Enamine | EN300-1620855-50mg |
3-[2-(oxiran-2-yl)ethyl]oxane-3-carbaldehyde |
2161476-49-7 | 50mg |
$1308.0 | 2023-09-22 | ||
| Enamine | EN300-1620855-500mg |
3-[2-(oxiran-2-yl)ethyl]oxane-3-carbaldehyde |
2161476-49-7 | 500mg |
$1495.0 | 2023-09-22 | ||
| Enamine | EN300-1620855-0.05g |
3-[2-(oxiran-2-yl)ethyl]oxane-3-carbaldehyde |
2161476-49-7 | 0.05g |
$1308.0 | 2023-06-04 | ||
| Enamine | EN300-1620855-0.25g |
3-[2-(oxiran-2-yl)ethyl]oxane-3-carbaldehyde |
2161476-49-7 | 0.25g |
$1432.0 | 2023-06-04 |
3-2-(oxiran-2-yl)ethyloxane-3-carbaldehyde 関連文献
-
1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
4. Tunable N-doped hollow carbon spheres induced by an ionic liquid for energy storage applications†Juan Du,Lei Liu,Haixia Wu,Haijun Lv Mater. Chem. Front., 2021,5, 843-850
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
2161476-49-7 (3-2-(oxiran-2-yl)ethyloxane-3-carbaldehyde) 関連製品
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
